2-Amino-2-phenylethanol
Overview
Description
2-Amino-2-phenylethanol, also known as phenylglycinol, is a compound that has been studied for its potential applications as a resolving agent in the separation of optically active forms of various acids. It is prepared from 2-amino-2-phenylacetic acid through a reduction process using lithium aluminium hydride . This compound has been the subject of various studies, including spectroscopic analysis and molecular docking, to understand its properties and potential applications in fields such as antibacterial therapy .
Synthesis Analysis
The synthesis of 2-Amino-2-phenylethanol has been achieved through multiple methods. One approach involves the enantioselective reduction of 2-chloroacetophenone using an oxazaborolidine-catalyzed borane reduction, followed by reaction with dilute ammonium hydroxide to produce the amino alcohol with high enantiomeric excess (ee) . Another method employs the Noyori procedure, which involves the conversion of phenacyl chloride to a succinimido derivative, followed by hydrogenation using a chiral ruthenium complex to yield the optically active alcohol, which is then hydrolyzed to obtain 2-Amino-2-phenylethanol .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, UV, NMR, and molecular docking studies have been used to investigate the molecular structure of 2-Amino-2-phenylethanol. These studies have provided insights into the bond lengths, bond angles, dihedral angles, and theoretical frequencies of the compound. Additionally, the electronic properties, such as excitation energy and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), have been calculated using time-dependent density functional theory (DFT) .
Chemical Reactions Analysis
2-Amino-2-phenylethanol has been shown to participate in preferential crystallization processes, which are used to resolve racemic mixtures into their optically active components. This amino alcohol has been successfully applied as a basic resolving agent for various acids, demonstrating its utility in chemical separations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-2-phenylethanol have been extensively studied through spectroscopic methods. The compound's conformational landscapes and its interactions with water have been explored using UV and IR spectroscopy, revealing the presence of intramolecular hydrogen bonds and the effects of hydration on its structure . Additionally, the compound's ability to form gels in organic fluids has been investigated, highlighting the importance of its chiral structure and hydrogen bonding sites in the gelation process .
Scientific Research Applications
Metabolic Engineering in Microbial Systems
2-Amino-2-phenylethanol, also known as 2-phenylethanol, has been the focus of studies exploring its production through engineered microbial systems. For instance, in Escherichia coli, synthetic pathways have been constructed for its synthesis from glucose, achieving significant increases in 2-phenylethanol accumulation (Kang et al., 2014). Similar studies have been conducted in Saccharomyces cerevisiae, aiming to enhance the production of 2-phenylethanol through metabolic engineering of central carbon and aromatic amino acid metabolisms (Hassing et al., 2019).
Molecular Characterization and Conformational Analysis
Research has also been conducted on the molecular characterization of 2-amino-2-phenylethanol. A study involving free jet microwave absorption spectroscopy revealed various conformational species of 2-amino-1-phenylethanol, providing insights into its molecular structure and stability (Melandri et al., 2009).
Enzymatic Studies and Applications
The enzymatic aspects of 2-phenylethanol have been explored in different contexts. For example, research on the cloning of Rosa hybrid phenylacetaldehyde synthase in E. coli showed how this enzyme can be used for producing 2-phenylethanol, highlighting the biotechnological potential of this compound (Achmon et al., 2013). Another study focused on the transcriptomic analysis of Saccharomyces cerevisiae under the stress of 2-phenylethanol, offering insights into the molecular mechanisms of its effects on yeast cells (Jin et al., 2018).
Biotechnological Production and Applications
The biotechnological production of 2-phenylethanol has been a significant area of research, given its applications in flavor and fragrance industries. Studies have reviewed the advances in microbial production methods, emphasizing strategies to increase production and improve product recovery processes (Hua & Xu, 2011).
Chiral Properties and Chemical Synthesis
The chiral properties of 2-amino-2-phenylethanol have been leveraged in various chemical syntheses. For example, research on the preferential crystallization of 2-amino-2-phenylethanol and its application as a resolving agent in organic synthesis demonstrates its utility in producing optically active compounds (Saigo et al., 1982).
Safety And Hazards
properties
IUPAC Name |
2-amino-2-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXJGQCXFSSHNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-phenylethanol | |
CAS RN |
7568-92-5, 56613-80-0 | |
Record name | Phenylglycinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7568-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenethyl alcohol, beta-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007568925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-beta-Aminophenethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056613800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-amino-2-phenylethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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